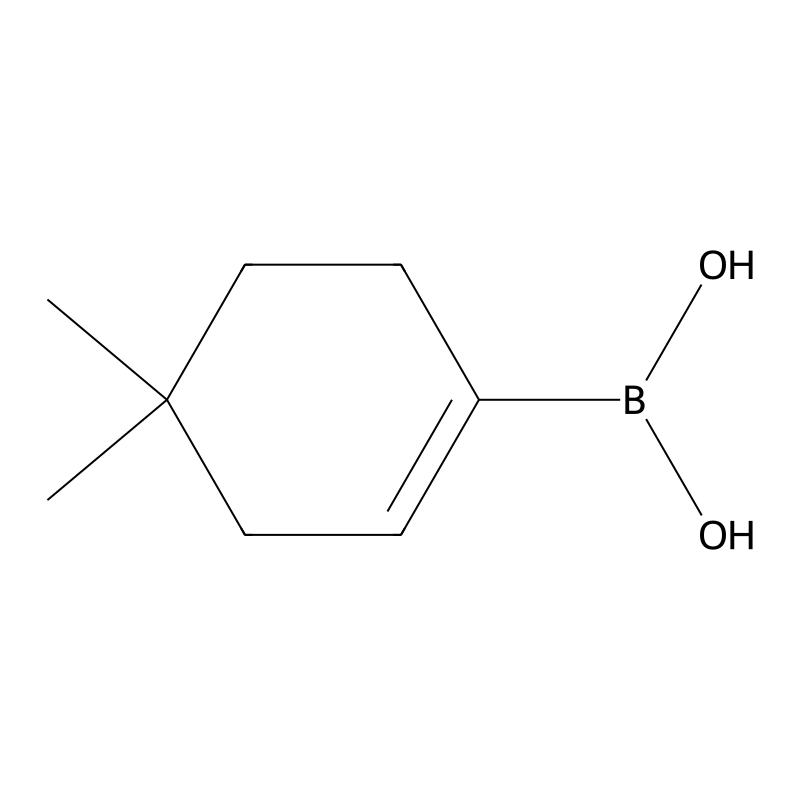4,4-Dimethylcyclohexen-1-ylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
4,4-Dimethylcyclohexen-1-ylboronic acid is a valuable building block in organic synthesis. Due to the presence of the boronic acid functional group, it can undergo Suzuki-Miyaura coupling reactions with various aryl and vinyl halides. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and the halide, enabling the construction of complex organic molecules. [, ]
Here are some examples of its application in organic synthesis:
- Synthesis of substituted biaryl compounds: 4,4-Dimethylcyclohexen-1-ylboronic acid can be coupled with different aryl bromides to create biaryl molecules with potential applications in medicinal chemistry and materials science. []
- Construction of functionalized cyclohexenes: The boronic acid can be used as a precursor for the synthesis of cyclohexene derivatives with various functionalities. This can be achieved through subsequent transformations of the double bond and the boronic acid group. []
4,4-Dimethylcyclohexen-1-ylboronic acid is an organoboron compound characterized by its unique cyclohexene structure. Its chemical formula is , and it has a molecular weight of approximately 154.02 g/mol. This compound features a boronic acid functional group, which is significant in various
- Suzuki Coupling Reaction: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryls or alkenes. The presence of the boronic acid group facilitates the coupling process through the formation of a boronate complex.
- Borylation Reactions: It can also serve as a borylating agent, introducing boron into various organic molecules, which can be further transformed into alcohols or other functional groups.
- Acid-Base Reactions: The boronic acid moiety allows for participation in acid-base reactions, where it can act as a Lewis acid.
Several synthesis methods exist for 4,4-dimethylcyclohexen-1-ylboronic acid:
- Direct Boronation: A common method involves the reaction of 4,4-dimethylcyclohexene with boron reagents such as boron trifluoride or trialkylboranes followed by hydrolysis to yield the corresponding boronic acid.
- Pinacol Boronate Formation: Another approach is to synthesize pinacol esters from the corresponding alcohols and boron reagents, which can then be hydrolyzed to obtain the desired boronic acid.
- Functionalization of Cyclohexene Derivatives: Starting from cyclohexene derivatives, selective functionalization using organolithium or Grignard reagents followed by boron introduction can yield 4,4-dimethylcyclohexen-1-ylboronic acid.
4,4-Dimethylcyclohexen-1-ylboronic acid has several applications:
- Organic Synthesis: It is primarily used in organic synthesis for constructing complex molecules via cross-coupling reactions.
- Material Science: The compound may find applications in developing new materials or polymers that incorporate boron functionalities.
- Medicinal Chemistry: Due to its potential biological activity, it may be explored for developing new pharmaceuticals targeting specific pathways.
Several compounds share structural similarities with 4,4-dimethylcyclohexen-1-ylboronic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 4-Methylphenylboronic Acid | C7H9BO2 | 139.96 | Commonly used in Suzuki reactions |
| Phenylboronic Acid | C6H7BO2 | 133.93 | Known for its application in drug discovery |
| 3,5-Di-tert-butylphenylboronic Acid | C15H23BO2 | 250.18 | Offers steric hindrance beneficial for selectivity |
Uniqueness of 4,4-Dimethylcyclohexen-1-ylboronic Acid
The uniqueness of 4,4-dimethylcyclohexen-1-ylboronic acid lies in its cyclic structure combined with the dimethyl substituents that enhance its steric properties and reactivity profile compared to linear or less hindered boronic acids. This structural feature may provide advantages in specific coupling reactions and biological interactions that other similar compounds do not possess.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








